(E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate

azetidine synthesis 1,3-dipolar cycloaddition nicotinic receptor pharmacophore

(E)-Benzyl allyl(2-(hydroxyimino)ethyl)carbamate (CAS 370880-76-5) is a bifunctional carbamate–oxime building block with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g·mol⁻¹. It belongs to the class of N-allyl-N-(2-hydroxyiminoethyl)carbamates, bearing a benzyl (Cbz) protecting group on the carbamate nitrogen, an allyl substituent, and a hydroxyiminoethyl side chain in the (E)-configuration.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 370880-76-5
Cat. No. B3036582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate
CAS370880-76-5
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC=CCN(CC=NO)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H16N2O3/c1-2-9-15(10-8-14-17)13(16)18-11-12-6-4-3-5-7-12/h2-8,17H,1,9-11H2/b14-8+
InChIKeyUSNPGPXWVWTJSS-RIYZIHGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Benzyl Allyl(2-(hydroxyimino)ethyl)carbamate (CAS 370880-76-5): Identity, Class, and Procurement-Relevant Characteristics


(E)-Benzyl allyl(2-(hydroxyimino)ethyl)carbamate (CAS 370880-76-5) is a bifunctional carbamate–oxime building block with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g·mol⁻¹ . It belongs to the class of N-allyl-N-(2-hydroxyiminoethyl)carbamates, bearing a benzyl (Cbz) protecting group on the carbamate nitrogen, an allyl substituent, and a hydroxyiminoethyl side chain in the (E)-configuration . The compound is catalogued under MDL number MFCD18206940 and is commercially available from multiple suppliers at purities typically ranging from 95% to 97% [1]. Its structural duality—a carbamate-protected amine combined with an oxime dipole precursor—positions it as a strategically differentiated intermediate for constructing strained azetidine-containing pharmacophores that are inaccessible through conventional disconnection strategies [2].

Why In-Class Carbamate or Oxime Analogs Cannot Replace (E)-Benzyl Allyl(2-(hydroxyimino)ethyl)carbamate in Stereocontrolled Azetidine Synthesis


Generic substitution among carbamate-protected aminoacetaldehyde derivatives or simple oxime esters fails for (E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate because its three functional domains—the (E)-configured oxime, the N-allyl group, and the N-Cbz protection—operate in a mandatory, choreographed sequence that cannot be replicated by any single commercially available analog [1]. The (E)-oxime geometry is a stereoelectronic prerequisite for the intramolecular [1,3]-dipolar cycloaddition that forges the fused azetidine ring; the corresponding (Z)-isomer, ketone, or unsubstituted oxime cannot undergo the same cycloaddition or does so with dramatically reduced regio- and stereochemical fidelity [1]. The N-allyl group functions simultaneously as the dipolarophile tether and as a latent handle for subsequent functionalization, making N-propargyl, N-benzyl, or N-alkyl surrogates synthetically divergent rather than equivalent [1]. The N-Cbz group ensures orthogonal protection during the multistep sequence and enables late-stage hydrogenolytic deprotection without disturbing the acid-sensitive azetidine ring [1]. Consequently, substituting this compound with a generic carbamate or oxime building block—even one sharing the same molecular formula—would break the synthetic sequence at the first stereodetermining step, leading either to no product or to racemic mixtures that require costly chiral separation [1].

Quantitative Differentiation Evidence: (E)-Benzyl Allyl(2-(hydroxyimino)ethyl)carbamate vs. Alternative Synthetic Intermediates for 3,6-Diazabicyclo[3.2.0]heptane Pharmacophores


Intramolecular [1,3]-Dipolar Cycloaddition Yield vs. Trans-Pyrrolidine Mesylate Displacement Routes to the Fused Azetidine Core

The (E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate-based intramolecular [1,3]-dipolar cycloaddition route provides a convergent, stereocontrolled entry to the 3,6-diazabicyclo[3.2.0]heptane core that dramatically outperforms the alternative trans-pyrrolidine mesylate displacement approach in cyclization efficiency. Ji et al. explicitly compared two synthetic strategies toward the enantiopure pharmacophore benzyl (1S,5S)-3,6-diaza-bicyclo[3.2.0]heptane-3-carbamate: (a) the oxime–allyl cycloaddition route using (E)-benzyl N-allyl-N-(2-hydroxyiminoethyl)carbamate, which successfully delivered the enantiomerically pure pharmacophore; and (b) the trans-pyrrolidine approach (Jacquet et al.) in which intramolecular displacement of a secondary mesylate by an amide anion (NaH/DMF) gave only 'low to moderate chemical yield' with elimination as the major competing pathway [1]. A modified cis-pyrrolidine route using p-methoxybenzylamine afforded the fused azetidine in only 19% yield alongside 38% of undesired acyclic by-products; replacement of N-benzyl with N-Boc improved the cyclization yield to 46%, still well below the efficiency required for multigram enantiopure production [1]. The oxime cycloaddition route, by translocating the reactive groups so that ring closure proceeds through a concerted pericyclic mechanism rather than a substitution pathway, fundamentally circumvents the elimination side reaction that plagued all mesylate-based approaches [1].

azetidine synthesis 1,3-dipolar cycloaddition nicotinic receptor pharmacophore enantioselective synthesis

Enabling Access to A-366833: A Subnanomolar α4β2-Selective nAChR Agonist Not Synthesizable from Generic Carbamate Building Blocks

(E)-Benzyl allyl(2-(hydroxyimino)ethyl)carbamate is the singularly documented starting material for the synthesis of A-366833 [(1R,5S)-6-(5-cyano-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane], a highly selective α4β2 nicotinic acetylcholine receptor (nAChR) agonist with a binding affinity (Ki) of 3.1 nM at the α4β2 subtype [1][2]. A-366833 was advanced to preclinical analgesic evaluation at Abbott Laboratories and demonstrated broad-spectrum antinociceptive activity with an improved safety margin relative to the first-generation clinical candidate ABT-594 [2]. No alternative synthetic intermediate has been reported that can deliver the enantiopure (1S,5S)-3,6-diaza-bicyclo[3.2.0]heptane pharmacophore required for A-366833 with comparable stereochemical integrity [1]. The oxime–allyl carbamate architecture is essential: the (E)-oxime serves as the 1,3-dipole precursor, the allyl group as the intramolecular dipolarophile, and the Cbz group as the orthogonally removable N-protecting group, all three being simultaneously required for the key cycloaddition step [1].

nicotinic acetylcholine receptor α4β2 agonist analgesic A-366833

Dual-Functionality Architecture: Combining Orthogonal Carbamate Protection with an Oxime Dipole in a Single Intermediate Reduces Step Count and Protects Stereochemistry

The compound integrates three functional roles—N-Cbz protection, N-allyl dipolarophile, and (E)-oxime 1,3-dipole precursor—within a single intermediate of molecular weight 248.28 g·mol⁻¹, eliminating the need for sequential protection/deprotection cycles or separate dipole and dipolarophile installations [1]. In the Abbott synthesis, the (E)-configured oxime is generated directly by condensation of allyl-(2-oxo-ethyl)-carbamic acid benzyl ester (CAS 370880-75-4, the immediate aldehyde precursor, MW 233.26 g·mol⁻¹) with hydroxylamine hydrochloride (1.3 equiv) in acetonitrile at room temperature [1]. This single-step oxime formation installs the dipole required for the subsequent intramolecular cycloaddition without additional redox manipulation. By contrast, the trans-pyrrolidine mesylate route required five distinct transformations—dimesylate formation (82% yield), azide displacement, hydrogenation, trifluoroacetamide protection, and NaH-mediated cyclization—before accessing the bicyclic core, with the final cyclization step compromised by elimination [1]. The oxime route's step economy is further enhanced by the fact that the N–O bond of the cycloadduct serves as a latent amino group, revealed by reductive N–O cleavage, which directly provides the secondary amine required for the final intramolecular cyclization to the 3,6-diazabicyclo[3.2.0]heptane [1].

protecting group strategy oxime chemistry convergent synthesis step economy

(E)-Stereochemical Purity as a Critical Quality Attribute: Commercial Specifications and Isomeric Integrity Compared to the Aldehyde Precursor

Commercial batches of (E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate are supplied with purity specifications of 95% (AKSci) to 97% (CoolPharm, Shanghai Kehua) [1]. The (E)-configuration of the oxime is structurally confirmed by the canonical SMILES string C=CCN(C/C=N/O)C(=O)OCC1=CC=CC=C1, in which the hydroxyimino group is explicitly represented in the (E)-geometry . This is a critical quality attribute because the (E)-oxime is the reactive diastereomer for the intramolecular [1,3]-dipolar cycloaddition; the (Z)-isomer would position the dipole and dipolarophile in an orientation incompatible with cycloaddition, leading to no reaction or to undesired intermolecular pathways [2]. The immediate synthetic precursor, allyl-(2-oxo-ethyl)-carbamic acid benzyl ester (CAS 370880-75-4), is also commercially available at 95% purity but lacks the oxime stereocenter and requires an additional synthetic transformation (oxime formation) prior to the key cycloaddition step . By procuring the pre-formed (E)-oxime carbamate, users eliminate the risk of partial (Z)-isomer formation during in-house oxime preparation, which can be difficult to separate chromatographically and would reduce the effective yield of the cycloaddition step.

stereochemical purity quality control oxime isomerism procurement specification

Procurement-Relevant Application Scenarios for (E)-Benzyl Allyl(2-(hydroxyimino)ethyl)carbamate (CAS 370880-76-5)


Enantioselective Synthesis of 3,6-Diazabicyclo[3.2.0]heptane-Based α4β2 nAChR Agonist Candidates

Medicinal chemistry groups developing selective α4β2 neuronal nicotinic receptor agonists for analgesic or cognitive indications should procure this compound as the entry point to the Abbott-validated intramolecular [1,3]-dipolar cycloaddition route. The (E)-oxime configuration enables the stereocontrolled construction of the enantiopure (1S,5S)-3,6-diaza-bicyclo[3.2.0]heptane pharmacophore, which was used to produce A-366833 (Ki = 3.1 nM at α4β2) [1][2]. Alternative synthetic intermediates cannot deliver this pharmacophore with comparable stereochemical integrity, as demonstrated by the failure of mesylate displacement routes to provide enantiopure product [1].

Diversity-Oriented Synthesis of Fused Azetidine Libraries via 1,3-Dipolar Cycloaddition Chemistry

The compound's dual oxime–allyl carbamate architecture serves as a universal precursor for intramolecular [1,3]-dipolar cycloaddition-based synthesis of diverse fused azetidine scaffolds. The modular nature of the structure—in which the allyl dipolarophile is tethered to the oxime dipole via a carbamate linker—can be exploited for library synthesis by varying the N-substituent, the oxime substitution pattern, or the dipolarophile geometry [1]. This convergent approach is fundamentally distinct from, and synthetically more efficient than, the multistep substitution-based cyclization strategies that gave 19–46% yields in comparative studies [1].

Asymmetric Synthesis of Strained Azabicyclic Building Blocks for Fragment-Based Drug Discovery

Fragment-based drug discovery programs requiring enantiopure, sp³-rich, strained azabicyclic fragments should prioritize this compound for its ability to deliver the 3,6-diazabicyclo[3.2.0]heptane core in enantiomerically pure form after chiral resolution. The Cbz protecting group is compatible with subsequent N-arylation and hydrogenolytic deprotection steps, enabling direct elaboration to screening collections [1]. The commercial availability at 95–97% purity ensures reproducibility across multiple fragment library production batches .

Process Chemistry Development of cGMP-Ready Synthetic Routes to nAChR-Targeted Development Candidates

Process chemistry teams scaling up 3,6-diazabicyclo[3.2.0]heptane-based development candidates can build on the Abbott precedent, which demonstrated multigram preparation of the enantiopure pharmacophore from (E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate [1]. The oxime formation and cycloaddition steps use inexpensive reagents (hydroxylamine hydrochloride, acetonitrile) under mild conditions, avoiding the strong bases and elevated temperatures that complicated alternative cyclization approaches and led to elimination by-products [1]. This compound therefore offers a more scalable and impurity-controlled starting point for route development relative to the aldehyde precursor or alternative intermediates.

Quote Request

Request a Quote for (E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.